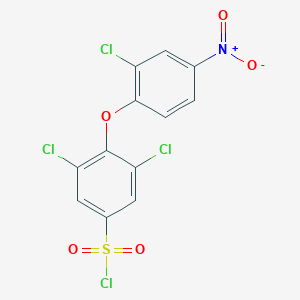
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of complex organosulfur compounds, like the one you've mentioned, are significant in organic chemistry due to their diverse applications, including materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex sulfonated compounds often involves multi-step chemical reactions, starting from simpler aromatic compounds. For example, compounds similar to the target molecule can be synthesized through reactions involving sulfonyl chlorides and amines or through direct sulfonation of aromatic compounds using chlorosulfonic acid or sulfur trioxide under controlled conditions (Percec et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves advanced techniques like X-ray diffraction, NMR spectroscopy, and computational methods such as Density Functional Theory (DFT). These analyses help in determining the bond lengths, angles, and conformations, which are crucial for understanding the reactivity and properties of the compound (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their participation in substitution reactions, where the sulfonyl chloride group acts as a reactive center for nucleophilic attack. These reactions can lead to the formation of sulfonamides, sulfonyl esters, and other sulfonated derivatives, which have varied applications in different fields (Petrov et al., 2009).
Applications De Recherche Scientifique
Synthesis and Reactions
- 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is utilized in the synthesis of various sulfonyl derivatives, showing potential as herbicides. These derivatives are made by condensing sulfonyl chlorides with nucleophilic reagents like ammonia, amines, and sodium azide (Cremlyn & Cronje, 1979).
Chemical Transformations
- This compound is involved in transformations leading to chloro or nitro derivatives when reacting with nitryl chloride, demonstrating its versatility in producing various chemical compounds (Proštenik et al., 1976).
Polymerization Applications
- In the field of polymer science, it's used in the preparation of magnesium complexes with sulfonate phenoxide ligands. These complexes are efficient catalysts for ring-opening polymerization of certain compounds, indicating its utility in materials science (Chen et al., 2010).
Pharmaceutical Research
- Although information related to drug use, dosage, and side effects are excluded, it's important to note that derivatives of this compound have been studied for their potential pharmaceutical applications, as in the case of 3-nitro(amino)-4-chloro-5-sulfamoylsalicylic acids (Smirnov, 2000).
Environmental and Analytical Chemistry
- The compound's derivatives have been explored in the context of environmental chemistry, particularly in studying the transformation mechanisms of certain UV-filters in water treatment processes (Xiao et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl4NO5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAAILIMIGQIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl4NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378997 |
Source


|
| Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |
CAS RN |
175135-06-5 |
Source


|
| Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)



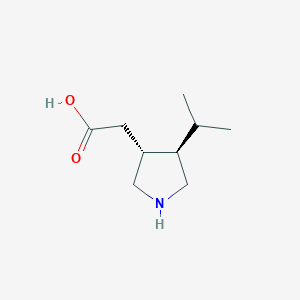


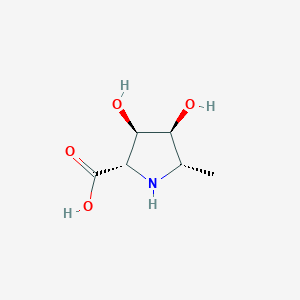
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
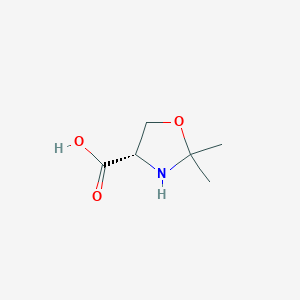


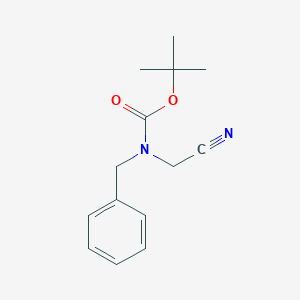
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)